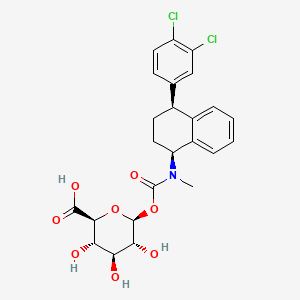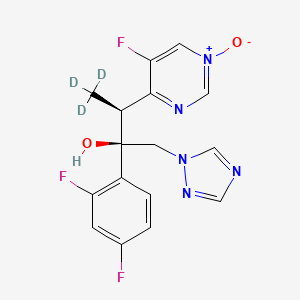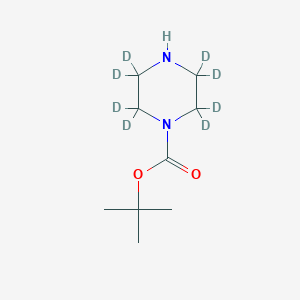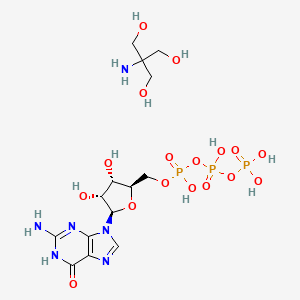
三盐酸鸟苷 (GTP)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Guanosine 5’-triphosphate tris salt, commonly referred to as GTP tris salt, is a highly stable nucleotide. It is often supplied as an aqueous solution titrated to a specific pH with tris base. This compound is known for its high purity and stability, making it a valuable reagent in various biochemical and molecular biology applications .
科学研究应用
Guanosine 5’-triphosphate tris salt has a wide range of applications in scientific research:
In Vitro Transcription: GTP tris salt is used as a nucleotide substrate in in vitro transcription reactions to synthesize RNA.
RNA Amplification: It is employed in RNA amplification techniques to increase the quantity of RNA for various analyses.
siRNA Synthesis: GTP tris salt is utilized in the synthesis of small interfering RNA (siRNA), which is used in gene silencing studies.
Signal Transduction Studies: GTP plays a crucial role in signal transduction pathways by activating G proteins, which mediate various cellular responses.
作用机制
Target of Action
The primary target of GTP TRIS SALT is the signal transducing G proteins . These proteins play a crucial role in various cellular processes, including proliferation and differentiation .
Mode of Action
GTP TRIS SALT interacts with its targets by activating the G proteins . This activation can induce multiple protein kinase mediated cascade reactions, leading to a variety of cellular behaviors .
Biochemical Pathways
GTP TRIS SALT is involved in channeling chemical energy into specific biosynthetic pathways . It functions as a carrier of phosphates and pyrophosphates . It also plays a key role in miRNA-myogenic regulator factor modulation .
Pharmacokinetics
GTP TRIS SALT is supplied as a 100 mM aqueous solution titrated to pH 7.3-7.5 with Tris base . It is extremely stable, with greater than 99% purity, and is free of nuclease activities . It is soluble in water to 75 mM .
Result of Action
The activation of G proteins by GTP TRIS SALT leads to a variety of cellular behaviors, such as cell proliferation and differentiation . It also enhances myogenic cell differentiation .
Action Environment
GTP TRIS SALT is stable for 3 years at -20°C, and after multiple freeze-thaw cycles . Environmental factors such as temperature and pH can influence its action, efficacy, and stability .
准备方法
Synthetic Routes and Reaction Conditions
Guanosine 5’-triphosphate tris salt is typically prepared by the enzymatic phosphorylation of guanosine monophosphate (GMP). This process involves the addition of phosphate groups to GMP, resulting in the formation of GTP. The reaction conditions are carefully controlled to ensure high yield and purity .
Industrial Production Methods
In industrial settings, the production of GTP tris salt involves large-scale enzymatic reactions. The process is optimized to maximize yield and minimize impurities. The final product is often subjected to rigorous quality control measures, including high-performance liquid chromatography (HPLC) to confirm its purity .
化学反应分析
Types of Reactions
Guanosine 5’-triphosphate tris salt undergoes various chemical reactions, including hydrolysis, phosphorylation, and signal transduction. One of the primary reactions is the hydrolysis of GTP to guanosine diphosphate (GDP) and inorganic phosphate (Pi), catalyzed by GTPases .
Common Reagents and Conditions
The hydrolysis reaction typically occurs in the presence of GTPases, which are enzymes that facilitate the conversion of GTP to GDP. This reaction is crucial for signal transduction processes within cells .
Major Products Formed
The major products formed from the hydrolysis of GTP are guanosine diphosphate (GDP) and inorganic phosphate (Pi). These products play essential roles in various cellular processes, including protein synthesis and signal transduction .
相似化合物的比较
Similar Compounds
Adenosine 5’-triphosphate (ATP): Similar to GTP, ATP is a nucleotide that serves as an energy carrier in cells.
Cytidine 5’-triphosphate (CTP): CTP is another nucleotide that plays a role in the synthesis of RNA.
Uridine 5’-triphosphate (UTP): UTP is involved in the synthesis of RNA and the activation of sugars for glycosylation reactions.
Uniqueness of GTP Tris Salt
Guanosine 5’-triphosphate tris salt is unique due to its specific role in signal transduction and its ability to activate G proteins. This makes it an essential compound for studying cellular signaling pathways and understanding various physiological processes .
属性
CAS 编号 |
103192-46-7 |
|---|---|
分子式 |
C22H49N8O23P3 |
分子量 |
886.6 g/mol |
IUPAC 名称 |
2-amino-2-(hydroxymethyl)propane-1,3-diol;[[(2R,3S,4R,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate |
InChI |
InChI=1S/C10H16N5O14P3.3C4H11NO3/c11-10-13-7-4(8(18)14-10)12-2-15(7)9-6(17)5(16)3(27-9)1-26-31(22,23)29-32(24,25)28-30(19,20)21;3*5-4(1-6,2-7)3-8/h2-3,5-6,9,16-17H,1H2,(H,22,23)(H,24,25)(H2,19,20,21)(H3,11,13,14,18);3*6-8H,1-3,5H2/t3-,5-,6-,9-;;;/m1.../s1 |
InChI 键 |
UXNOYHQEVMMTDK-CYCLDIHTSA-N |
SMILES |
C1=NC2=C(N1C3C(C(C(O3)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O)N=C(NC2=O)N.C(C(CO)(CO)N)O |
手性 SMILES |
C1=NC2=C(N1[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O)N=C(NC2=O)N.C(C(CO)(CO)N)O.C(C(CO)(CO)N)O.C(C(CO)(CO)N)O |
规范 SMILES |
C1=NC2=C(N1C3C(C(C(O3)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O)N=C(NC2=O)N.C(C(CO)(CO)N)O.C(C(CO)(CO)N)O.C(C(CO)(CO)N)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![methyl (3S,4S,5S,6S)-3,4,5-trihydroxy-6-[[3-(4-hydroxyphenyl)-3,4-dihydro-2H-chromen-7-yl]oxy]oxane-2-carboxylate](/img/structure/B1140739.png)



![(S)-[(2R,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-[6-(trideuteriomethoxy)quinolin-4-yl]methanol](/img/structure/B1140751.png)


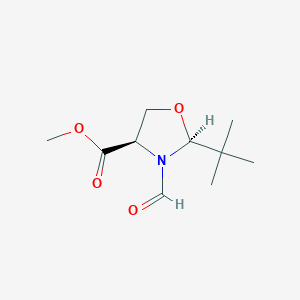
![(4S)-4-Methyl-2-oxo-[1,3,2]dioxathiolane-4-carboxylic acid methyl ester](/img/structure/B1140756.png)
